molecular formula C11H8F3NO3 B3027256 Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate CAS No. 1260676-89-8

Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate

Cat. No.: B3027256
CAS No.: 1260676-89-8
M. Wt: 259.18
InChI Key: KOSKZAOZNPIPNG-UHFFFAOYSA-N
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Description

Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry .

Preparation Methods

The synthesis of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide, followed by reduction with tributyltin hydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, tributyltin hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and stability compared to other indole derivatives.

Properties

IUPAC Name

methyl 2-oxo-7-(trifluoromethyl)-1,3-dihydroindole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3/c1-18-10(17)5-2-3-7(11(12,13)14)9-6(5)4-8(16)15-9/h2-3H,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSKZAOZNPIPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CC(=O)NC2=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697523
Record name Methyl 2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260676-89-8
Record name Methyl 2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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